molecular formula C9H14 B13737677 5-Methylbicyclo[2.2.2]oct-2-ene CAS No. 14926-88-6

5-Methylbicyclo[2.2.2]oct-2-ene

Cat. No.: B13737677
CAS No.: 14926-88-6
M. Wt: 122.21 g/mol
InChI Key: XOGBWGJGWDPLQZ-UHFFFAOYSA-N
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Description

5-Methylbicyclo[2.2.2]oct-2-ene is an organic compound with the molecular formula C₉H₁₄. It is a bicyclic hydrocarbon, characterized by a bicyclo[2.2.2]octane framework with a methyl group attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylbicyclo[2.2.2]oct-2-ene typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of cyclohexadiene with methyl acrylate under controlled conditions to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

5-Methylbicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methylbicyclo[2.2.2]oct-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylbicyclo[2.2.2]oct-2-ene in various reactions involves the interaction of its bicyclic framework and the methyl group with different reagents. The molecular targets and pathways depend on the specific reaction and conditions used. For example, in oxidation reactions, the compound’s double bond and methyl group are key sites for interaction with oxidizing agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylbicyclo[2.2.2]oct-2-ene is unique due to the presence of the methyl group, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Properties

CAS No.

14926-88-6

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

5-methylbicyclo[2.2.2]oct-2-ene

InChI

InChI=1S/C9H14/c1-7-6-8-2-4-9(7)5-3-8/h2,4,7-9H,3,5-6H2,1H3

InChI Key

XOGBWGJGWDPLQZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CCC1C=C2

Origin of Product

United States

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